molecular formula C25H19BrN4O3S B15108380 7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B15108380
M. Wt: 535.4 g/mol
InChI Key: GSNGFLBIBXVZFH-UHFFFAOYSA-N
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Description

7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyl group: This step can be carried out using a benzylation reaction, where a benzyl halide reacts with the core structure in the presence of a base.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).

    Imination: The imino group can be introduced through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used as an intermediate in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • 7-benzyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Uniqueness

The uniqueness of 7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, allows for unique reactivity and interactions compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C25H19BrN4O3S

Molecular Weight

535.4 g/mol

IUPAC Name

7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19BrN4O3S/c1-16-6-5-13-29-23(16)28-24-20(25(29)31)14-21(34(32,33)19-11-9-18(26)10-12-19)22(27)30(24)15-17-7-3-2-4-8-17/h2-14,27H,15H2,1H3

InChI Key

GSNGFLBIBXVZFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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